1-Amino-4-cyclopropylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-cyclopropylbutan-2-ol is an organic compound with the molecular formula C7H15NO It features a cyclopropyl group attached to a butanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-cyclopropylbutan-2-ol can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable butanol derivative followed by amination. For instance, starting with 4-cyclopropylbutan-2-one, the compound can be reduced to 4-cyclopropylbutan-2-ol using a reducing agent like sodium borohydride. Subsequent amination with ammonia or an amine source under appropriate conditions yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters like temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-cyclopropylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1-amino-4-cyclopropylbutane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products
Oxidation: 1-amino-4-cyclopropylbutan-2-one.
Reduction: 1-amino-4-cyclopropylbutane.
Substitution: Various amides or substituted amines depending on the nucleophile used.
Scientific Research Applications
1-Amino-4-cyclopropylbutan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amino alcohols.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-4-cyclopropylbutan-2-ol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with various enzymes and receptors, while the cyclopropyl group provides a unique steric configuration that can influence binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-propanol: A simpler amino alcohol with a shorter carbon chain.
1-Amino-3-cyclopropylpropan-2-ol: Similar structure but with a different position of the cyclopropyl group.
1-Amino-4-cyclopropylbutane: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
1-Amino-4-cyclopropylbutan-2-ol is unique due to the presence of both an amino and a hydroxyl group on a cyclopropyl-substituted butanol backbone. This combination of functional groups and structural features provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-amino-4-cyclopropylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-7(9)4-3-6-1-2-6/h6-7,9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEJDDONMSIMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.